molecular formula C11H8N2S B1663139 2-Methyl-4-(pyridin-3-ylethynyl)thiazole CAS No. 329205-68-7

2-Methyl-4-(pyridin-3-ylethynyl)thiazole

Cat. No. B1663139
M. Wt: 200.26 g/mol
InChI Key: NRBNGHCYDWUVLC-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-ylethynyl)thiazole, also known as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine or mtep compound, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole is C11H8N2S. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is substituted at the 2nd position by a methyl group and at the 4th position by a pyridin-3-ylethynyl group .


Physical And Chemical Properties Analysis

2-Methyl-4-(pyridin-3-ylethynyl)thiazole is a solid compound . Its molecular weight is 200.26 g/mol. The SMILES string representation of its structure is CC1=NC(C2=CC=CN=C2)=CS1 .

Scientific Research Applications

Anticancer Properties

  • Antiproliferative Activity in Cancer Cell Lines: Research has highlighted the potent antiproliferative activity of pyridine-thiazole hybrid molecules against various cancer cell lines, such as leukemia and carcinomas of the colon, breast, and lung. Compounds like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester 4 exhibit selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Antimicrobial and Antitumor Activity

  • DNA Binding and Antibacterial Activity

    A derivative, (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, showed significant DNA binding ability and antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis, implying its use in antimicrobial applications (Kamat et al., 2019).

  • Antibacterial and Antitumor Properties of Metal Complexes

    Pyridine hydrazyl thiazole metal complexes have demonstrated notable antibacterial and antitumor activities. Some compounds exhibit absolute specificity for certain bacteria or cancer cell lines, suggesting a good prospect in pharmaceutical applications (Zou et al., 2020).

Application in Corrosion Inhibition

  • Corrosion Inhibition in Acidic Environments: A study focused on the corrosion inhibition properties of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide(MPTC) for mild steel in hydrochloric acid solutions. MPTC demonstrated high efficiency in inhibiting corrosion, suggesting its potential use as a corrosion inhibitor in industrial applications (Salman et al., 2019).

Other Applications

  • Synthesis of Novel Heterocyclic Compounds

    Research into pyridine and thiazole derivatives has led to the synthesis of novel compounds with a range of biological activities. This includes antimicrobial, analgesic, anticonvulsant, and anticancer properties, highlighting the versatility of these compounds in pharmaceutical research (Abouzied et al., 2022).

  • Antimalarial Activity

    Some 2-(2-hydrazinyl)thiazole derivatives have shown significant antimalarial activity, providing a new avenue for the development of antimalarial drugs (Makam et al., 2014).

properties

IUPAC Name

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBNGHCYDWUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430775
Record name 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyridin-3-ylethynyl)thiazole

CAS RN

329205-68-7
Record name 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329205-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SS Kulkarni, MF Zou, J Cao… - Journal of medicinal …, 2009 - ACS Publications
The metabotropic glutamate receptor subtype 5 (mGluR5) has been implicated in anxiety, depression, pain, mental retardation, and addiction. The potent and selective noncompetitive …
Number of citations: 49 pubs.acs.org
M Yu - Current topics in medicinal chemistry, 2007 - ingentaconnect.com
Glutamate is a major excitatory neurotransmitter in central nervous system (CNS) acting through ionotropic and G-protein coupled metabotropic glutamate receptors. Metabotropic …
Number of citations: 26 www.ingentaconnect.com
B Mu, L Mu, R Schibli, SM Ametamey… - Pharmaceuticals, 2018 - mdpi.com
The Sonogashira cross-coupling, a key step in the syntheses of the mGlu 5 antagonists MMPEP and MTEP, provided an improved three-step method for the preparation of MMPEP in 62…
Number of citations: 17 www.mdpi.com
K Arunkumar, DNK Reddy, KB Chandrasekhar… - Tetrahedron …, 2012 - Elsevier
Zeolite H-beta facilitated the reaction of α-chloro acetyl chloride with 1,2-bis-trimethyl silyl acetylene to give 1-chloro-4-(trimethylsilyl)but-3-yn-2-one which on treatment with …
Number of citations: 9 www.sciencedirect.com
JD Andersson, N Seneca, P Truong, D Wensbo… - Nuclear medicine and …, 2013 - Elsevier
INTRODUCTION: The aims of the present positron emission tomography (PET) study were to set up a system for 11 C-cyanation labeling of the selective mGluR5-antagonist [ 11 C]…
Number of citations: 22 www.sciencedirect.com
CA Baumann - 2010 - research-collection.ethz.ch
Intensive investigations during the last years have shown that metabotropic glutamate receptors are involved in numerous neurodegenerative diseases such as M. Parkinson, M. …
Number of citations: 2 www.research-collection.ethz.ch
J Andersson - 2010 - search.proquest.com
The aim of this thesis was two-fold. The first aim was to compare the specific radioactivity (SA) of positron emission tomography (PET) radioligands synthesized from in-target produced […
Number of citations: 1 search.proquest.com
CJ Wenthur - 2015 - search.proquest.com
DEVELOPMENT AND CHARACTERIZATION OF NOVEL ALLOSTERIC MODULATORS ACTING ON METABOTROPIC GLUTAMATE RECEPTORS 2 AND 3 By Cody Jame Page 1 …
Number of citations: 3 search.proquest.com
K Sengmany, SD Hellyer, S Albold, T Wang, PJ Conn… - …, 2019 - Elsevier
Allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) have been proposed as potential therapies for various CNS disorders. These ligands bind to sites …
Number of citations: 18 www.sciencedirect.com
K Sengmany - 2018 - eprints.nottingham.ac.uk
The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor (GPCR) widely expressed throughout the brain, and implicated in various central nervous …
Number of citations: 4 eprints.nottingham.ac.uk

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